molecular formula C12H23NO4S B2362859 2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396685-51-0

2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2362859
CAS No.: 1396685-51-0
M. Wt: 277.38
InChI Key: FOUMQGJBNRVJLX-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a spirocyclic structure, which means it contains a quaternary carbon atom that is the only atom in common between two rings . The “2-azaspiro[3.5]nonane” part suggests a spirocyclic compound with one nitrogen atom and a total of 8 other atoms in the two fused rings .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization states of the atoms, the types of bonds (single, double, triple), and the presence of any functional groups .


Chemical Reactions Analysis

The chemical reactivity of the compound would depend on the functional groups present in the molecule. For example, if there are any alkene or alkyne groups present, reactions such as addition, hydrogenation, or halogenation could occur .


Physical And Chemical Properties Analysis

Physical and chemical properties would include things like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties would be determined experimentally .

Scientific Research Applications

Growth-Regulating Activity

  • A study by Sharifkanov et al. (2001) investigated a related compound, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one, which was synthesized using a Mannich reaction. This compound demonstrated growth-regulating activity, a potential application in agriculture or developmental biology (Sharifkanov et al., 2001).

Anticonvulsant Activity

  • Farrar et al. (1993) conducted structure-activity studies on anticonvulsant activity of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs. They found several compounds with significant activity, indicating a potential for developing new anticonvulsant drugs (Farrar et al., 1993).

Synthesis and Structural Studies

  • The synthesis and structural analysis of similar spiroketals, such as α-Bromo spiroketals, were explored by Lawson et al. (1993). Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Lawson et al., 1993).

Novel Synthesis Methods

  • Gravestock and McKenzie (2002) developed a novel synthesis of a diastereomer of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, highlighting innovative approaches in synthetic chemistry (Gravestock & McKenzie, 2002).

Polytopal Equilibrium Studies

  • Research by Tapia-Benavides et al. (2010) on spiroarsoranes, including studies on polytopal equilibrium in solution, provides insights into the dynamic behavior of these compounds, which can be relevant for various applications (Tapia-Benavides et al., 2010).

Reactions and Functional Derivative Formation

  • Khoroshunova et al. (2021) explored the reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride or PPh3-CBr4, demonstrating the versatility of these compounds in forming different functional derivatives (Khoroshunova et al., 2021).

One-Pot Synthesis Approaches

  • Huynh et al. (2017) developed a one-pot synthesis method for 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, which highlights efficient synthetic routes for these compounds (Huynh et al., 2017).

Mechanism of Action

The mechanism of action is typically discussed in the context of bioactive compounds. It refers to how the compound interacts with biological systems. Without specific information, it’s challenging to predict the mechanism of action .

Safety and Hazards

Safety and hazards would be determined through toxicological studies. It’s important to handle all chemicals with appropriate safety measures until specific safety information is available .

Properties

IUPAC Name

2-butylsulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-4-5-6-18(14,15)13-7-12(8-13)9-16-11(2,3)17-10-12/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUMQGJBNRVJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CC2(C1)COC(OC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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